BenchChemオンラインストアへようこそ!

Fmoc-Ser(allyl)-oh

Solid-phase peptide synthesis Orthogonal protection strategy On-resin modification

Fmoc-Ser(allyl)-OH (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-serine, MW 367.4 g/mol) is a doubly protected serine derivative in which the α-amino group is shielded by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the side-chain hydroxyl is protected as an allyl (OAll) ether. Unlike the standard Fmoc-Ser(tBu)-OH, where the tert-butyl ether is cleaved only under strong acid (TFA), the allyl ether is stable to both piperidine (Fmoc removal) and TFA (global deprotection), yet is selectively removable under near-neutral conditions via palladium(0)-catalyzed allyl transfer.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 704910-17-8
Cat. No. B1442687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(allyl)-oh
CAS704910-17-8
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyBFEBKKIRUYSHKY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(allyl)-OH (CAS 704910-17-8): Orthogonal Allyl-Protected Serine for Solid-Phase Peptide Synthesis


Fmoc-Ser(allyl)-OH (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-serine, MW 367.4 g/mol) is a doubly protected serine derivative in which the α-amino group is shielded by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the side-chain hydroxyl is protected as an allyl (OAll) ether . Unlike the standard Fmoc-Ser(tBu)-OH, where the tert-butyl ether is cleaved only under strong acid (TFA), the allyl ether is stable to both piperidine (Fmoc removal) and TFA (global deprotection), yet is selectively removable under near-neutral conditions via palladium(0)-catalyzed allyl transfer [1]. This orthogonal stability profile places Fmoc-Ser(allyl)-OH at the heart of three-dimensional protection schemes (Fmoc/tBu/allyl) that enable on-resin modification, cyclization, and glycoconjugation chemistries inaccessible to conventional tBu- or Trt-protected serine analogs.

Why Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH Cannot Replace Fmoc-Ser(allyl)-OH in Orthogonal Peptide Synthesis


The Fmoc/tBu strategy—while dominant in routine SPPS—collapses when sequential, residue-specific side-chain deprotection is required. Fmoc-Ser(tBu)-OH (CAS 71989-33-8) demands concentrated TFA for hydroxyl liberation, simultaneously stripping all acid-labile protecting groups (Boc, Trt, Pbf) and cleaving the peptide from acid-labile resins [1]. Fmoc-Ser(Trt)-OH, removable by 1% TFA, offers somewhat milder conditions but remains incompatible with on-resin global deprotection strategies. Critically, tBu-protected serine also generates approximately 20% tert-butylated side-products during TFA cleavage in sensitive sequences containing Cys and Trp [2]. In contrast, the allyl ether of Fmoc-Ser(allyl)-OH is completely stable to both piperidine and TFA, and its removal by Pd(PPh₃)₄ under neutral conditions leaves all other protecting groups intact—a genuine third dimension of orthogonality that generic tBu or Trt analogs cannot provide [1].

Fmoc-Ser(allyl)-OH: Quantitative Comparator-Based Evidence for Scientific Procurement Decisions


Orthogonal Deprotection Selectivity: Allyl vs. tBu Removal Under Neutral Pd(0) Conditions

Fmoc-Ser(allyl)-OH enables selective side-chain hydroxyl liberation via Pd(PPh₃)₄/phenylsilane in DMF under near-neutral, non-aqueous conditions, while the Fmoc group and all acid-labile protecting groups (tBu ethers/esters, Boc carbamates, Trt groups) remain quantitatively intact [1]. This is the founding principle of the three-dimensional Fmoc/tBu/allyl orthogonal strategy [2]. In direct contrast, the hydroxyl of Fmoc-Ser(tBu)-OH (the dominant generic comparator) can only be deprotected by TFA—conditions that simultaneously remove all other acid-labile groups and cleave the peptide from the resin, precluding any selective on-resin chemistry at the serine side chain before global cleavage [3]. No head-to-head study directly quantifying selectivity of the allyl vs. tBu removal exists because the chemistries are categorically orthogonal (Pd(0) vs. H⁺); the selectivity is a binary yes/no property inherent to the protecting group class.

Solid-phase peptide synthesis Orthogonal protection strategy On-resin modification

Elimination of tert-Butylation Side Products: Allyl Protection Avoids ~20% Impurity Burden of tBu Chemistry

During TFA-mediated global deprotection of peptides synthesized using Fmoc-Ser(tBu)-OH, tert-butyl cations generated from tBu ether/ester cleavage can alkylate nucleophilic residues (Cys, Met, Trp, and even Ser itself). Zompra et al. (2025) quantified this problem in the synthesis of somatostatinamide—a peptide containing two Cys and one Trp—where tBu-based protection yielded almost 20% of tert-butylated side-products [1]. Fmoc-Ser(allyl)-OH, by replacing the acid-labile tBu ether with a Pd(0)-labile allyl ether that is removed prior to TFA cleavage, eliminates the source of tert-butyl cations at the serine position entirely. Trt-protected serine (Fmoc-Ser(Trt)-OH) reduces but does not eliminate the problem, as Trt deprotection still generates trityl cations during TFA treatment, albeit with improved scavenging characteristics compared to tBu [2].

tert-Butylation side reaction Peptide purification Protecting group strategy

On-Resin Head-to-Tail and Side-Chain-to-Side-Chain Cyclization via the Fmoc/tBu/Allyl Strategy

The allyl ester/ether of Fmoc-Ser(allyl)-OH is the cornerstone of the Fmoc/tBu/allyl three-dimensional orthogonal strategy for on-resin peptide cyclization, as first established by Kates et al. (1993) [1]. In this scheme, Pd(0)-catalyzed allyl removal selectively liberates a side-chain carboxyl or hydroxyl for intramolecular attack while the peptide remains anchored to the resin via an acid-labile linker. Grieco et al. (2001) demonstrated automated synthesis of a side-chain-to-side-chain lactam-bridged cyclic peptide library (seven-residue peptides) with isolated yields of 45–65% using the Allyl/Alloc method [Pd(PPh₃)₄/PhSiH₃/DCM], with cyclization in NMP improving yields by 10–15% over DMF [2]. Wilson et al. (2016) subsequently reported microwave-assisted allyl/Alloc deprotection achieving >98% purity after only 2 × 5 min at 38 °C under atmospheric conditions, compared to hours-long traditional protocols [3]. In contrast, Fmoc-Ser(tBu)-OH cannot support on-resin cyclization at the serine hydroxyl because tBu removal demands TFA, which simultaneously cleaves the peptide-resin bond and all other acid-labile protections.

Cyclic peptides Lactam bridge On-resin cyclization

Glycopeptide Building Block: Pre-Formation of O-Glycosylated Serine via Allyl Ester Intermediate

Fmoc-Ser-OAllyl serves as the critical precursor for synthesizing protected O-glycosylated serine building blocks used in solid-phase glycopeptide assembly. Mathieux et al. (1996) prepared the Tn antigen building blocks [Fmoc-Ser/Thr(Ac₃GalNAcα)-OH] by glycosylation of Fmoc-Ser/Thr-OAllyl with peracetylated galactosamine glycosyl chloride, followed by azide reduction and Pd(0)-mediated deallylation [1]. Watabe et al. (2002) demonstrated direct glycosylation of Fmoc serine allyl ester with a core-class 2 tetrasaccharide glycosyl fluoride, achieving α- and β-glycoside yields of 40% and 33%, respectively, yielding a building block directly suitable for SPPS [2]. The allyl ester strategy is essential here because: (a) the allyl group withstands the Lewis acid conditions of glycosylation (BF₃·Et₂O, SnCl₄), (b) the allyl ester is selectively removed by Pd(0) to liberate the C-terminal carboxyl for subsequent SPPS coupling without disturbing the acid-sensitive glycosidic bond, and (c) the Fmoc group remains intact throughout [1]. Comparable approaches using serine tBu ester would fail because TFA deprotection would cleave the glycosidic linkage.

Glycopeptide synthesis O-Glycosylation Tn antigen

Absence of Dehydroalanine Formation During Pd(0)-Mediated Allyl Deprotection of Serine Derivatives

Base-mediated β-elimination of electron-withdrawing substituents at the serine β-position generates dehydroalanine (Dha), a well-documented side reaction in peptide synthesis that permanently destroys the serine residue. This is especially problematic for phosphoserine and glycoserine derivatives under repeated piperidine Fmoc-deprotection cycles [1]. Ogura et al. (2012) developed Fmoc-Ser/Thr/Tyr-OAllyl derivatives for the synthesis of AMPylated (adenylylated) peptides and explicitly demonstrated that Pd(0)-mediated allyl deprotection of the phosphotriester intermediates proceeds 'without significant side reactions including dehydroalanine formation' [2]. The allyl protecting group thus provides a crucial safety margin: it is removed under neutral, non-nucleophilic conditions that cannot trigger β-elimination, unlike the basic conditions of standard Fmoc deprotection that can destabilize certain serine derivatives. While no direct quantitative comparison between allyl and tBu for Dha formation is available, the mechanism of Dha formation (base-catalyzed elimination) is inherently incompatible with Pd(0) chemistry but can occur during piperidine treatments of tBu-protected serine peptides bearing additional electron-withdrawing modifications.

Dehydroalanine elimination AMPylated peptides Side reaction suppression

Commercial Availability: Purity, Storage, and Procurement Specifications

Fmoc-Ser(allyl)-OH (CAS 704910-17-8) is commercially available from multiple qualified vendors with a standard purity specification of ≥95% (HPLC), and in select cases ≥97% or ≥98% . WuXi TIDES lists in-stock availability with >95% purity and 5–7 day shipment . The compound is a white to off-white solid stored at 2–8 °C, with long-term storage recommended at –20 °C . The closest structural analog, Fmoc-Ser(tBu)-OH (CAS 71989-33-8), is available at ≥98–99% purity from multiple vendors at significantly lower cost due to higher volume demand [1]. However, the procurement decision is driven by synthetic strategy requirements rather than unit price: laboratories synthesizing cyclic peptides, glycopeptides, or peptides requiring on-resin modification must procure the allyl-protected derivative regardless of the cost differential, as the tBu analog is chemically incapable of supporting these workflows.

Procurement specification Purity grade Storage stability

Fmoc-Ser(allyl)-OH: Evidence-Backed Research and Industrial Application Scenarios


On-Resin Synthesis of Lactam-Bridged Cyclic Peptides for Drug Discovery Libraries

Laboratories synthesizing side-chain-to-side-chain or head-to-tail cyclic peptide libraries should select Fmoc-Ser(allyl)-OH when a serine hydroxyl must serve as the attachment point for lactam bridge formation. The Fmoc/tBu/allyl three-dimensional strategy pioneered by Kates et al. (1993) [1] and validated for automated library synthesis by Grieco et al. (2001) with 45–65% yields [2] enables on-resin cyclization without the concentration-dependent oligomerization that limits solution-phase approaches. Wilson et al. (2016) further showed that microwave-assisted allyl removal achieves >98% purity in only 10 minutes total deprotection time, making the workflow compatible with automated microwave peptide synthesizers [3]. Fmoc-Ser(tBu)-OH is categorically unsuitable for this application because its TFA-requiring deprotection simultaneously cleaves the peptide from the resin.

Synthesis of O-Glycosylated Serine Building Blocks for Solid-Phase Glycopeptide Assembly

Researchers preparing Tn antigen, mucin-type, or other O-linked glycopeptide vaccines or probes require Fmoc-Ser(allyl)-OH as the precursor for pre-formed glycosylated serine building blocks. The Mathieux et al. (1996) protocol—glycosylation of Fmoc-Ser-OAllyl, azide reduction, and Pd(0) deallylation—provides a robust route to Fmoc-Ser(Ac₃GalNAcα)-OH building blocks compatible with standard Fmoc SPPS [4]. Watabe et al. (2002) extended this to complex core-class 2 tetrasaccharide serines (α: 40%, β: 33% glycosylation yield) [5]. The allyl ester uniquely survives the Lewis acidic glycosylation conditions while enabling subsequent selective carboxyl liberation without endangering the acid-sensitive glycosidic bond.

Synthesis of Post-Translationally Modified Peptides (AMPylation, Phosphorylation) at Serine Residues

For peptides bearing chemically fragile post-translational modifications at serine—including AMPylation, phosphorylation, and sulfation—Fmoc-Ser(allyl)-OH provides a deprotection route that avoids the base-catalyzed β-elimination and dehydroalanine formation observed with certain base-sensitive serine derivatives [6]. Ogura et al. (2012) demonstrated that Pd(0)-mediated allyl removal from AMPylated Ser-OAllyl derivatives proceeds cleanly without detectable Dha, enabling successful SPPS incorporation of the modified residue [7]. This application is critical for chemical biology groups studying protein AMPylation, phosphoserine signaling, or sulfated peptides where preserving the structural integrity of the modified serine is paramount.

Avoidance of tert-Butylation Impurities in Large-Scale Peptide API Manufacturing

In process chemistry and GMP peptide manufacturing, the ~20% tert-butylation side-product burden documented by Zompra et al. (2025) for tBu-protected serine in Cys/Trp-containing sequences [8] represents a significant cost driver for preparative HPLC purification and yield loss. By substituting Fmoc-Ser(allyl)-OH at specific serine positions and performing selective Pd(0)-mediated allyl removal before global TFA cleavage, process chemists can eliminate the tert-butyl cation source at those residues entirely. The higher procurement cost of the allyl building block is offset by reduced purification burden and higher isolated yield of the target peptide, particularly for sequences known to be susceptible to tert-butylation (Met, Trp, Cys-rich peptides).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ser(allyl)-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.